molecular formula C16H20F3NO B13753067 2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine CAS No. 57661-27-5

2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine

Cat. No.: B13753067
CAS No.: 57661-27-5
M. Wt: 299.33 g/mol
InChI Key: SEWOUMHWEWDIHT-MLCCFXAWSA-N
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Description

2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine is a complex organic compound that belongs to the quinolizidine family. This compound is characterized by the presence of a hydroxy group at the axial position and a trifluorophenyl group at the equatorial position on the quinolizidine ring. The unique structural features of this compound make it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine typically involves the cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives. This process can be carried out using sodium hydride in acetonitrile under conventional or microwave irradiation methods . The intramolecular cyclization of these products in nitrobenzene under reflux conditions results in the formation of substituted quinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and equipment to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and trifluorophenyl groups play a crucial role in its binding affinity and specificity towards these targets. The electron-withdrawing effect of the trifluorophenyl group enhances the compound’s stability and reactivity, making it a potent candidate for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine is unique due to its specific substitution pattern on the quinolizidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

57661-27-5

Molecular Formula

C16H20F3NO

Molecular Weight

299.33 g/mol

IUPAC Name

(9aS)-2-[4-(trifluoromethyl)phenyl]-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-ol

InChI

InChI=1S/C16H20F3NO/c17-16(18,19)13-6-4-12(5-7-13)15(21)8-10-20-9-2-1-3-14(20)11-15/h4-7,14,21H,1-3,8-11H2/t14-,15?/m0/s1

InChI Key

SEWOUMHWEWDIHT-MLCCFXAWSA-N

Isomeric SMILES

C1CCN2CCC(C[C@@H]2C1)(C3=CC=C(C=C3)C(F)(F)F)O

Canonical SMILES

C1CCN2CCC(CC2C1)(C3=CC=C(C=C3)C(F)(F)F)O

Origin of Product

United States

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